6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide
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Overview
Description
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide typically involves the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with biphenyl-2-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide.
Reduction: Formation of 6-methoxy-2-hydroxy-2H-chromene-3-carboxylic acid biphenyl-2-ylamide.
Substitution: Formation of various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (without the biphenyl-2-ylamide group)
- 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide
- 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (4-bromo-benzylidene)-hydrazide
Uniqueness
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide is unique due to the presence of both the chromene and biphenyl-2-ylamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H17NO4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
6-methoxy-2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C23H17NO4/c1-27-17-11-12-21-16(13-17)14-19(23(26)28-21)22(25)24-20-10-6-5-9-18(20)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,25) |
InChI Key |
DBVGPSKONNWBCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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